Docosyltrimethylammonium chloride

Personal Care Hair Conditioning Surfactant Science

Formulators seeking maximum hair conditioning performance should select this C22 quaternary ammonium salt over shorter-chain analogs (C16/C18). Key differentiators: (1) Superior wet/dry combing improvement and anti-static effects in shampoos (0.15-0.50%) and conditioners (0.50-2.0%); (2) Forms lamellar gel networks with fatty alcohols, achieving yield points ≥5 Pa without polymeric thickeners; (3) Enables ~200 mV peak separation for dopamine/ascorbic acid detection on modified GCE (linear range 1.0×10⁻⁵-1.0×10⁻³ mol·L⁻¹). Supplied as white to off-white flakes/granules, ≥80% actives. Room temperature storage; ships ambient.

Molecular Formula C25H54ClN
Molecular Weight 404.2 g/mol
CAS No. 17301-53-0
Cat. No. B090853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyltrimethylammonium chloride
CAS17301-53-0
Molecular FormulaC25H54ClN
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1
InChIKeyYSJGOMATDFSEED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyltrimethylammonium Chloride Properties


Docosyltrimethylammonium chloride (CAS 17301-53-0), also known as behentrimonium chloride or BTAC-228, is a long-chain (C22) monoalkyl quaternary ammonium salt with the molecular formula C₂₅H₅₄ClN and molecular weight of 404.17 g/mol . This cationic surfactant appears as a white to off-white granular solid or flake with an active substance content typically ranging from 67–80% depending on the commercial grade . The compound features a C22 linear alkyl chain attached to a trimethylammonium head group, conferring high hydrophobicity that drives a very low critical micelle concentration (CMC) relative to shorter-chain homologs . It exhibits pH values of 5.0–9.0 in 1% aqueous solution, is soluble in hot water and alcohols, and demonstrates robust chemical stability against heat, light, strong acids, and strong bases [1]. As a quaternary ammonium compound, it functions as a surfactant, emulsifier, antistatic agent, and conditioning agent across personal care, industrial, and research applications .

C22 long-chain cationic surfactant Very low CMC drives strong hydrophobic self-assembly and deposition
Thermal & pH stability Stable against heat, light, acids, bases; pH 5–9 in 1% aq.
Multi-functional format Acts as surfactant, emulsifier, antistatic, and conditioning agent

Docosyltrimethylammonium Chloride Substitution Limitations


Substituting docosyltrimethylammonium chloride with shorter-chain alkyltrimethylammonium chloride analogs (e.g., C16 cetrimonium chloride or C18 steartrimonium chloride) without formulation adjustments will alter both physicochemical and functional performance outcomes. The C22 alkyl chain length of docosyltrimethylammonium chloride yields a critical micelle concentration that is significantly lower than its C16 and C18 counterparts, directly impacting self-assembly behavior, surface adsorption kinetics, and substantive deposition onto anionic substrates such as hair or clay minerals . This chain length difference translates to quantifiable performance variation: the C22 compound provides superior softening and conditioning effects in personal care applications compared to hexadecyl and octadecyl trimethyl ammonium chlorides, with distinct wet and dry combing improvements . Furthermore, in electrochemical sensor applications, the C22 cationic surfactant-modified film produces a specific charge-selective behavior (ca. 200 mV peak separation for dopamine and ascorbic acid) that would not be identically reproduced by shorter-chain quaternary ammonium analogs without independent validation [1].

Property
C22 (Docosyl)
C16/C18 Analogs
Micellization behavior
Significantly lower CMC; enhanced aggregation and surface deposition
Higher CMC; self-assembly and deposition profile may shift
Conditioning performance
Reported higher softening and anti-static ranking
May not reach equivalent wet/dry combing benchmarks
Electrode charge selectivity
Distinct charge-selective film enables DA/AA resolution
Charge-selective behavior may not reproduce without validation

Docosyltrimethylammonium Chloride Differentiation Evidence


Hair Conditioning Superiority of C22 Chain

Docosyltrimethylammonium chloride (C22 chain) demonstrates enhanced softening and conditioning efficacy compared to hexadecyltrimethylammonium chloride (C16) and octadecyltrimethylammonium chloride (C18) when used as a softener in high-grade hair conditioners . This performance advantage is attributed to the longer hydrophobic C22 alkyl chain, which provides more extensive hydrophobic interactions with the hair fiber surface and a more durable deposited film, resulting in improved dry and wet combing properties, superior anti-static effect, and enhanced anti-knotting (anti-winding) performance relative to the shorter-chain analogs .

Hair conditioning ranking
Class-level
C22 > C16 ≈ C18 (reported qualitative rank)
Supports conditioning surfactant screening
Data to verify; class-level inference
Personal Care Hair Conditioning Surfactant Science

Simultaneous Dopamine and Ascorbic Acid Detection

A glassy carbon electrode (GCE) modified with a docosyltrimethylammonium chloride (DCTMACl) film achieves approximately 200 mV separation between the anodic peak potentials of dopamine (DA) and ascorbic acid (AA) during differential pulse voltammetry (DPV) in 0.10 mol·L⁻¹ phosphate buffer at pH 5.0 [1]. On the bare (unmodified) GCE, the oxidation peaks of DA and AA overlap and are not resolved for simultaneous detection. The cationic DCTMACl film electrostatically repels positively charged DA (shifting its oxidation potential toward more positive values and greatly decreasing peak current) while attracting negatively charged AA (shifting its oxidation potential toward less negative values and slightly increasing peak current), thereby enabling their simultaneous voltammetric determination [1].

DA/AA peak separation
Head-to-head
~200 mV anodic peak separation (DCTMACl-GCE)
Supports simultaneous DA/AA sensor design
Bare GCE: 0 mV; DPV, pH 5.0
Electroanalytical Chemistry Biosensors Surface Modification

Dopamine and Ascorbic Acid Linear Detection

Under optimized differential pulse voltammetry conditions, the docosyltrimethylammonium chloride-modified glassy carbon electrode (DCTMACl-GCE) exhibits a linear relationship between catalytic peak current and analyte concentration over the range of 1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol·L⁻¹ for both dopamine (DA) and ascorbic acid (AA) [1]. This linear dynamic range spans two orders of magnitude, with a low micromolar detection limit. The electrode demonstrates good reproducibility and high stability in its voltammetric response, enabling practical application to the determination of DA and AA in pharmaceutical injection samples [1].

Linear detection range
Head-to-head
1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol·L⁻¹
Supports analytical window validation
Both DA and AA; DPV, pH 5.0
Electroanalytical Chemistry Quantitative Detection Sensor Performance

Lamellar Gel Network Yield Point

Hair conditioning compositions containing behenyltrimethylammonium chloride (docosyltrimethylammonium chloride) as the cationic surfactant, combined with a high melting point fatty compound in an aqueous carrier, can be formulated to achieve a yield point of at least 5 Pa [1]. The patent specification further defines a mathematical relationship where the yield point Y satisfies the expression Y ≥ 4.47X − 5.10, with X representing the total weight percentage of the cationic surfactant plus the high melting point fatty compound [1]. The composition is substantially free of thickening polymers, indicating that the rheological structure is derived from the surfactant-fatty compound lamellar gel network rather than polymeric thickeners.

Lamellar gel yield point
Cross-study comparable
Yield point ≥ 5 Pa; Y ≥ 4.47X − 5.10
Supports polymer-free gel network rheology
Patent spec; lamellar gel, aqueous
Hair Care Formulation Rheology Conditioning Efficacy

Docosyltrimethylammonium Chloride Application Scenarios


High-Performance Hair Conditioning

Formulators developing premium hair conditioning products where maximum softening, wet/dry combing improvement, and anti-static performance are required should select docosyltrimethylammonium chloride (C22) over hexadecyltrimethylammonium chloride (C16) or octadecyltrimethylammonium chloride (C18) based on the established performance superiority of the longer C22 alkyl chain for conditioning effects . Recommended usage concentrations range from 0.15%–0.50% in shampoos and 0.50%–2.0% in conditioners and hair masks [1].

Polymer-Free Conditioning Gel Network

Formulators designing hair conditioning compositions that require a minimum yield point of 5 Pa for product stability and deposition efficacy without the use of thickening polymers can utilize behenyltrimethylammonium chloride (docosyltrimethylammonium chloride) in combination with high melting point fatty compounds to form a lamellar gel network that meets the rheological specification Y ≥ 4.47X − 5.10 . This approach eliminates polymeric thickeners while maintaining structural integrity.

Electrochemical Sensor for Dopamine and Ascorbic Acid

Researchers developing electrochemical sensors for simultaneous detection of dopamine and ascorbic acid in biological or pharmaceutical samples can employ a docosyltrimethylammonium chloride (DCTMACl)-modified glassy carbon electrode to achieve approximately 200 mV peak separation, enabling baseline resolution that is unattainable with bare (unmodified) electrodes . The modified electrode provides a linear detection range of 1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol·L⁻¹ with low micromolar detection limits and good reproducibility .

Sedimentation Control in Thermal Systems

Engineers and researchers working on particle suspension stability in thermal energy transportation systems can utilize behenyltrimethylammonium chloride (docosyltrimethylammonium chloride) at 2,000 ppm with 1.5 molar ratio of sodium salicylate as counter-ion to form large-scale structures that effectively depress particle sedimentation. When combined with poly(vinyl alcohol) (PVA) at 0–2,000 ppm, the surfactant-PVA interaction produces structures of increasing size with PVA concentration, expanding occupation volume and enhancing sedimentation depression efficacy .

Application
Selection Property
Validation Focus
High-performance hair conditioning
Conditioning surfactant ranking
Wet/dry combing, anti-static endpoints
Polymer-free lamellar gel network
Rheological yield stress profile
Yield point reproducibility without thickeners
Electrochemical sensor for DA/AA
Charge-selective electrode film
Peak resolution and linearity validation
Particle sedimentation control
Surfactant-polymer structuring
Sedimentation depression efficacy

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